molecular formula C15H12N2O3 B12915477 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide CAS No. 154935-61-2

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide

Cat. No.: B12915477
CAS No.: 154935-61-2
M. Wt: 268.27 g/mol
InChI Key: BOEVIAMMZHSRGP-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzoxazole core structure, which is a bicyclic system consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as the use of magnetic nanocatalysts. These catalysts not only enhance the reaction rate but also allow for easy separation and reuse, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to

Properties

CAS No.

154935-61-2

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C15H12N2O3/c18-14(16-11-6-2-1-3-7-11)10-17-12-8-4-5-9-13(12)20-15(17)19/h1-9H,10H2,(H,16,18)

InChI Key

BOEVIAMMZHSRGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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